2-Pyrrolidinone, 5-(1H-indol-3-yl)-
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Overview
Description
2-Pyrrolidinone, 5-(1H-indol-3-yl)- is an organic compound that features a pyrrolidinone ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives or by the reduction of succinimide .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves the catalytic hydrogenation of succinonitrile or the reaction of maleic anhydride with ammonia in the presence of a catalyst . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-(1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common at the indole moiety, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Pyrrolidinone, 5-(1H-indol-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the indole moiety, used primarily as a solvent and in polymer production.
N-Methylpyrrolidone: A derivative with a methyl group, known for its use in pharmaceuticals and as an industrial solvent.
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, used as a plant hormone.
Uniqueness
2-Pyrrolidinone, 5-(1H-indol-3-yl)- is unique due to the combination of the pyrrolidinone and indole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1H-indol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-6-5-11(14-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFVVGYBPHAPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444699 |
Source
|
Record name | 2-Pyrrolidinone, 5-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25164-88-9 |
Source
|
Record name | 2-Pyrrolidinone, 5-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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